molecular formula C12H17NO2S B8314982 3-[(Cyclopentylsulfonyl)methyl]aniline

3-[(Cyclopentylsulfonyl)methyl]aniline

Cat. No.: B8314982
M. Wt: 239.34 g/mol
InChI Key: SZVIEZAEUVWQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Cyclopentylsulfonyl)methyl]aniline is an organic compound featuring an aniline backbone substituted with a cyclopentylsulfonylmethyl group (–CH2–SO2–C5H9). Its molecular formula is C12H17NO2S, with a molecular weight of 239.33 g/mol (calculated). This compound is structurally classified as a sulfonamide derivative, where the sulfonyl group bridges a cyclopentyl ring and a methylene unit attached to the aromatic amine.

The cyclopentyl variant is likely synthesized similarly, substituting cyclopentylsulfonyl chloride for phenylsulfonyl chloride.

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

3-(cyclopentylsulfonylmethyl)aniline

InChI

InChI=1S/C12H17NO2S/c13-11-5-3-4-10(8-11)9-16(14,15)12-6-1-2-7-12/h3-5,8,12H,1-2,6-7,9,13H2

InChI Key

SZVIEZAEUVWQLP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)S(=O)(=O)CC2=CC(=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Bulk :

    • The cyclopentyl group (C5H9) introduces moderate steric hindrance compared to the larger cyclohexyl (C6H11) and the planar phenyl (C6H5). This affects binding affinity in enzyme inhibition studies .
    • The morpholinyl group adds polarity due to its oxygen and nitrogen atoms, enhancing solubility in polar solvents .
  • Electronic Effects :

    • Sulfonyl groups (–SO2–) are strongly electron-withdrawing, reducing electron density on the aromatic ring. This stabilizes intermediates in nucleophilic substitution reactions, a key feature in synthesizing dihydrofolate reductase inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.